molecular formula C15H18N2O2S B11498608 3,4-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide

3,4-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide

Cat. No.: B11498608
M. Wt: 290.4 g/mol
InChI Key: HBZCXLWIWHEFOL-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a benzene ring substituted with methyl groups at the 3 and 4 positions, a pyridine ring attached via an ethyl linker, and a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be attached via a nucleophilic substitution reaction, where the ethyl linker is introduced through an alkylation reaction.

    Final Assembly: The final compound is assembled by coupling the benzene ring with the pyridine-ethyl-sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,4-DIMETHYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with a similar mechanism of action.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

3,4-DIMETHYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the pyridine ring and the ethyl linker can also influence its pharmacokinetic properties and target specificity.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

3,4-dimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-12-3-4-15(11-13(12)2)20(18,19)17-10-7-14-5-8-16-9-6-14/h3-6,8-9,11,17H,7,10H2,1-2H3

InChI Key

HBZCXLWIWHEFOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2)C

solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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